molecular formula C8H8F3NO2 B1412194 2,3-Dimethoxy-4-(trifluoromethyl)pyridine CAS No. 1227565-90-3

2,3-Dimethoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1412194
CAS No.: 1227565-90-3
M. Wt: 207.15 g/mol
InChI Key: ZAWWPCJSQXRWSN-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-(trifluoromethyl)pyridine is an organic compound characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-4-(trifluoromethyl)pyridine typically involves the introduction of methoxy and trifluoromethyl groups onto a pyridine ring. One common method includes the reaction of 2,3-dimethoxypyridine with trifluoromethylating agents under controlled conditions. This process often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can yield partially or fully reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2,3-Dimethoxy-4-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance.

Mechanism of Action

The mechanism by which 2,3-Dimethoxy-4-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy groups can influence its electronic properties and binding affinity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

  • 2,3-Dimethoxy-5-(trifluoromethyl)pyridine
  • 2,4-Dimethoxy-3-(trifluoromethyl)pyridine
  • 2,3-Dimethoxy-6-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2,3-Dimethoxy-4-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2,3-dimethoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-6-5(8(9,10)11)3-4-12-7(6)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWWPCJSQXRWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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